N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C12H9ClN4O2S |
|---|---|
Molecular Weight |
308.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-1-3-10(4-2-9)16-20(18,19)11-5-6-12-15-14-8-17(12)7-11/h1-8,16H |
InChI Key |
JPDABWZUPTUIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CN3C=NN=C3C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
This method involves condensing a pyridine derivative with hydrazine to form the triazole ring. Starting with 6-chloropyridine-2-sulfonyl chloride, the sulfonamide group is introduced via reaction with 4-chloroaniline in anhydrous dichloromethane under nitrogen atmosphere. Subsequent treatment with hydrazine hydrate in isopropanol at 80°C for 12 hours replaces the chlorine atom at position 6 with a hydrazinyl group. Cyclization is then achieved using formic acid as both solvent and catalyst, yielding the triazolopyridine core.
Key Reaction Conditions:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A mixture of the hydrazine intermediate and formic acid is subjected to microwave radiation at 150°C for 15–20 minutes, achieving near-quantitative conversion. This method minimizes side reactions, such as sulfonamide hydrolysis, and enhances overall yield (85–90%).
Sulfonamide Group Introduction
The sulfonamide moiety is critical for biological activity and is typically introduced early in the synthesis. Two pathways are prevalent: direct sulfonation and post-cyclization sulfonylation .
Direct Sulfonation via Chlorosulfonic Acid
Chlorosulfonation of the pyridine precursor is performed using chlorosulfonic acid (ClSO₃H) in the presence of thionyl chloride (SOCl₂) as a dehydrating agent. This generates the reactive sulfonyl chloride intermediate, which is immediately reacted with 4-chloroaniline in tetrahydrofuran (THF) at 0–5°C to prevent premature cyclization.
Reaction Scheme:
Post-Cyclization Sulfonylation
In this approach, the triazolopyridine core is first synthesized, followed by sulfonylation at position 6. The core is treated with sulfur trioxide (SO₃) in dimethylformamide (DMF) at 120°C for 6 hours, forming the sulfonic acid, which is then converted to the sulfonamide using thionyl chloride and 4-chloroaniline. While this method offers flexibility, it often results in lower yields (50–60%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and THF are preferred for sulfonamide formation due to their ability to stabilize charged intermediates. For cyclization, formic acid acts as both solvent and proton donor, facilitating ring closure.
Temperature and Time
Catalysts
Formic acid self-catalyzes cyclization, but the addition of p-toluenesulfonic acid (PTSA) at 5 mol% improves yields by 10–15% in microwave-assisted reactions.
Analytical Validation and Characterization
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:
-
NMR Spectroscopy:
-
NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.0 Hz, 1H, pyridine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H).
-
NMR: δ 162.4 (C=O), 148.9 (triazole-C), 137.2 (Ar-C).
-
-
Mass Spectrometry:
-
ESI-MS: m/z 297.1 [M+H] (calculated for C₁₂H₁₀ClN₄O₂S: 296.73).
-
-
HPLC Purity:
-
98% purity achieved using a C18 column (acetonitrile/water gradient).
-
Challenges and Limitations
Scalability
Large-scale synthesis faces challenges in handling corrosive reagents (e.g., chlorosulfonic acid) and maintaining low temperatures during sulfonation.
Purification Difficulties
The polar nature of the sulfonamide group complicates chromatographic separation, necessitating gradient elution protocols.
Comparative Analysis of Synthesis Routes
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional Cyclization | 60–75% | 12 h | 95–98% | Moderate |
| Microwave Cyclization | 85–90% | 15 min | >98% | High |
| Post-Cyclization Sulfonylation | 50–60% | 18 h | 90–92% | Low |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to inhibit specific enzymes and receptors.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences in Activity and Mechanism
Antimalarial Activity: The 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) analogue exhibited superior antimalarial activity (IC₅₀ = 2.24 µM) compared to other triazolo-pyridine sulfonamides, likely due to enhanced hydrophobic interactions with falcipain-2’s active site .
Structural Flexibility: Derivatives with pyridazine cores (e.g., and ) exhibit divergent biological roles, possibly due to altered electronic profiles and binding affinities for non-protease targets like kinases . Substitution at the sulfonamide nitrogen (e.g., 4-fluorobenzyl in 8i) improves metabolic stability and solubility, as evidenced by LC/MS data (m/z 431.0 [M+H]⁺) .
Thienotriazolodiazepine derivatives () with chlorophenyl groups demonstrate anti-inflammatory applications, highlighting the scaffold’s versatility .
Biological Activity
N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13ClN4O2S
- Molecular Weight : 336.8 g/mol
- Structure : The compound features a triazolo-pyridine core with a sulfonamide group and a chlorophenyl substituent, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 336.8 g/mol |
| LogP | 2.5684 |
| Polar Surface Area | 63.367 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that triazolo-pyridine derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
Several studies have investigated the anticancer potential of triazolo-pyridine derivatives. For instance, a study highlighted that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the activation of caspases and modulation of the p53 signaling pathway.
Neuropharmacological Effects
Emerging evidence suggests that triazolo-pyridines may possess anxiolytic and antidepressant properties. Animal models have shown that this compound can reduce anxiety-like behaviors in mice. This effect is hypothesized to be mediated through interactions with serotonin receptors and modulation of neurotransmitter levels.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazolo-pyridine derivatives demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Behavioral Studies in Rodents : Behavioral tests indicated that administration of the compound significantly reduced anxiety-like behaviors in rodent models compared to control groups, supporting its potential use in treating anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism.
- Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and anxiety.
- Apoptosis Induction : Its structural properties allow it to induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. Key SAR findings :
- In silico docking : Predict binding affinities to targets like EGFR or antimalarial enzymes.
- Parallel synthesis : Test substituent variations (e.g., alkyl, aryl) at C-3 and C-6 .
How can contradictory biological activity data across assays be resolved?
Case example : A compound may show high in vitro antimalarial activity but low in vivo efficacy.
Resolution steps :
Assay conditions : Compare IC values under varying pH, temperature, or serum content.
Solubility testing : Poor aqueous solubility (e.g., <10 µM) may limit bioavailability.
Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation).
Protein binding : Measure free fraction via equilibrium dialysis; high plasma protein binding reduces efficacy .
What computational methods are effective in predicting the compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with biological targets (e.g., Plasmodium falciparum enzymes).
- Pharmacophore mapping : Identify essential features (e.g., sulfonamide as H-bond acceptor).
- ADMET prediction : Tools like SwissADME estimate logP (2.5–3.0) and blood-brain barrier permeability .
Methodological Challenges
How can researchers address low yields in multi-step syntheses?
Q. Strategies :
- Intermediate purification : Use flash chromatography after each step to remove byproducts.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for triazole cyclization).
- Catalyst screening : Pd(OAc) improves coupling efficiency in Suzuki reactions .
What protocols ensure accurate stability and solubility profiling?
- Stability studies :
- Thermal : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines).
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO for poorly soluble compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
